5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
- Reagents: Iodine and a suitable oxidizing agent (e.g., hydrogen peroxide)
- Conditions: Room temperature, under an inert atmosphere
Step 3: Formation of the Methoxy Intermediate
- Reagents: Methanol and a suitable acid catalyst (e.g., sulfuric acid)
- Conditions: Reflux at elevated temperatures
Step 4: Final Coupling Reaction
- Reagents: The intermediates from steps 1-3, and a suitable coupling agent (e.g., dicyclohexylcarbodiimide)
- Conditions: Room temperature, under an inert atmosphere
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the introduction of the chlorophenyl, iodo, and methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
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Step 1: Formation of the Chlorophenyl Intermediate
- Reagents: 4-chlorophenol, methanol, and a suitable base (e.g., sodium hydroxide)
- Conditions: Reflux at elevated temperatures
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide
- Conditions: Room temperature or slightly elevated temperatures
- Products: Oxidized derivatives with potential changes in functional groups
-
Reduction
- Reagents: Common reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Room temperature or slightly elevated temperatures
- Products: Reduced derivatives with potential changes in functional groups
-
Substitution
- Reagents: Various nucleophiles or electrophiles depending on the desired substitution
- Conditions: Room temperature or slightly elevated temperatures
- Products: Substituted derivatives with changes in the position or type of functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and nucleic acids, leading to changes in their structure and function. These interactions can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-{[4-(4-CHLOROPHENYL)-5-(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
- N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-{[4-(4-CHLOROPHENYL)-5-(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of 5-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups. The presence of the chlorophenyl, iodo, and methoxy groups in a single molecule provides unique chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C19H14ClIN2O5 |
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Molecular Weight |
512.7 g/mol |
IUPAC Name |
5-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H14ClIN2O5/c1-27-15-8-11(6-13-17(24)22-19(26)23-18(13)25)7-14(21)16(15)28-9-10-2-4-12(20)5-3-10/h2-8H,9H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
RUBRKTIFLHKARB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)I)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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